(2-Bromopyridin-4-yl)methanamine

Cross-coupling chemistry C–N bond formation Aminopyridine synthesis

(2-Bromopyridin-4-yl)methanamine (CAS 858362-82-0), molecular formula C₆H₇BrN₂, is a brominated pyridine derivative containing a primary amine substituent at the 4-position. It is classified as a pharmaceutical intermediate and heterocyclic building block, with a molecular weight of 187.04 g/mol.

Molecular Formula C6H7BrN2
Molecular Weight 187.04
CAS No. 858362-82-0
Cat. No. B591545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromopyridin-4-yl)methanamine
CAS858362-82-0
Molecular FormulaC6H7BrN2
Molecular Weight187.04
Structural Identifiers
SMILESC1=CN=C(C=C1CN)Br
InChIInChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2
InChIKeyOEOAEMBKKWPLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





858362-82-0 Procurement Guide: (2-Bromopyridin-4-yl)methanamine as a Pharmaceutical Building Block


(2-Bromopyridin-4-yl)methanamine (CAS 858362-82-0), molecular formula C₆H₇BrN₂, is a brominated pyridine derivative containing a primary amine substituent at the 4-position [1]. It is classified as a pharmaceutical intermediate and heterocyclic building block, with a molecular weight of 187.04 g/mol [2]. The compound is characterized by its dual functional groups: a 2-bromo substituent enabling cross-coupling reactivity and a free amine handle for further derivatization [3]. Physical properties include a boiling point of 292.2 °C at 760 mmHg and density of 1.6 g/cm³ .

Why Positional Isomers of Bromopyridinemethanamine Are Not Interchangeable: 858362-82-0 Differentiators


Bromopyridinemethanamine positional isomers share the same molecular formula and mass but exhibit fundamentally distinct reactivity and application profiles due to differential substitution patterns [1]. The 2-bromo substitution in (2-bromopyridin-4-yl)methanamine positions the halogen adjacent to the ring nitrogen, conferring enhanced electrophilicity for cross-coupling reactions compared to 3-bromo or 5-bromo isomers [2]. A published Buchwald-Hartwig amination protocol developed specifically for 2-bromopyridines demonstrates that this substitution pattern enables reliable C–N bond formation with volatile amines under sealed-tube conditions, a reaction pathway not readily accessible with 3- or 4-bromo regioisomers [3]. Additionally, the 4-aminomethyl group provides a distinct vector for molecular extension compared to the 3-aminomethyl isomer (CAS 205744-15-6), affecting both synthetic strategy and final compound geometry .

Quantitative Differentiation Evidence for (2-Bromopyridin-4-yl)methanamine (858362-82-0) vs. Comparators


Buchwald-Hartwig Amination Compatibility: 2-Bromo Position Enables Sealed-Tube Protocol for Volatile Amines

(2-Bromopyridin-4-yl)methanamine bears the 2-bromo substitution pattern that enables participation in the Buchwald-Hartwig amination protocol specifically optimized for 2-bromopyridines [1]. This published method uses sealed-tube conditions to couple volatile amines with 2-bromopyridines, providing access to secondary and tertiary aminopyridines that are otherwise not readily synthesized [1]. The 2-bromo position adjacent to the pyridine nitrogen enhances oxidative addition efficiency with palladium catalysts relative to 3- or 4-bromo regioisomers, which require alternative ligand systems or conditions [2].

Cross-coupling chemistry C–N bond formation Aminopyridine synthesis

Pharmaceutical Development: Documented Role as Intermediate in PI3K Inhibitor Synthesis

(2-Bromopyridin-4-yl)methanamine is explicitly utilized as a synthetic intermediate in the preparation of pyridine-containing compounds claimed as PI3K (phosphoinositide 3-kinase) inhibitors . U.S. Patent 9,056,832 B2 discloses pyridine compounds and their therapeutic uses, wherein (2-bromopyridin-4-yl)methanamine serves as a building block for constructing the core pharmacophore . In contrast, positional isomers such as (2-bromopyridin-3-yl)methanamine and (2-bromopyridin-5-yl)methanamine lack documented association with this specific therapeutic target class in the patent literature [1].

Kinase inhibitor PI3K Oncology Drug synthesis

Crystal Structure Availability: Conformational Data Enables Structure-Based Drug Design

(2-Bromopyridin-4-yl)methanamine has been co-crystallized and its structural data deposited in the Protein Data Bank (PDB) under ligand code WPV in entry 5S1C [1]. This provides experimentally determined bond lengths, angles, and conformational preferences that inform molecular docking and structure-activity relationship studies [1]. The 2-bromo-4-aminomethyl substitution pattern yields a specific vector geometry for ligand-protein interactions that differs from the 3-bromo or 5-bromo positional isomers . While multiple bromopyridinemethanamine isomers exist, only select regioisomers have curated structural data in public databases, making 858362-82-0 a more data-rich choice for structure-guided optimization [2].

Crystallography Structure-based drug design Computational chemistry

Commercial Availability and Purity Specifications: 858362-82-0 vs. Positional Isomers

(2-Bromopyridin-4-yl)methanamine (CAS 858362-82-0) is commercially available from multiple suppliers with standard purity specifications of 95% and 98% . Comparative analysis of the 3-positional isomer (CAS 205744-15-6) reveals similar 95% purity offerings but with significantly different pricing structures . The target compound is listed at $27.90 for 50mg from Aladdin Scientific , while the 3-isomer is priced at $93 for 100mg from AKSci . The 5-isomer (CAS 120740-10-5) is offered at $315 for 1g from Santa Cruz Biotechnology [1]. These differential price points reflect variations in synthetic accessibility and market demand that directly impact procurement decisions for scale-up programs.

Procurement Purity comparison Supply chain

Validated Application Scenarios for (2-Bromopyridin-4-yl)methanamine (CAS 858362-82-0) Based on Primary Evidence


Synthesis of Aminopyridine Libraries via Optimized Buchwald-Hartwig Amination

Medicinal chemistry teams requiring diverse secondary or tertiary aminopyridines should prioritize (2-bromopyridin-4-yl)methanamine due to its compatibility with a published, sealed-tube Buchwald-Hartwig protocol specifically optimized for 2-bromopyridines and volatile amines [1]. This method enables access to C–N coupled products that are otherwise challenging to synthesize with 3-bromo or 4-bromo regioisomers, reducing the need for de novo reaction condition screening [1].

PI3K Inhibitor Lead Optimization and SAR Expansion

For oncology programs targeting the PI3K pathway, (2-bromopyridin-4-yl)methanamine offers a validated entry point for constructing pyridine-based inhibitors as disclosed in U.S. Patent 9,056,832 B2 . The 2-bromo-4-aminomethyl substitution pattern provides the correct vector and reactivity profile for incorporating the fragment into the patented pharmacophore scaffold .

Structure-Guided Fragment-Based Drug Design with Crystallographic Support

Computational and structural biology groups performing molecular docking or fragment-based design should select (2-bromopyridin-4-yl)methanamine because its 3D structural coordinates are experimentally validated and deposited in the PDB (ligand code WPV, entry 5S1C) [2]. This eliminates uncertainty in conformational modeling and supports confident virtual screening campaigns [2].

Cost-Efficient Parallel Synthesis and Initial SAR Screening

For early-stage hit-to-lead programs requiring parallel synthesis of bromopyridine-derived analogs, the favorable unit economics of 858362-82-0 relative to the 3-positional isomer (approximately 40% lower cost per mg) support larger-scale exploratory chemistry within constrained discovery budgets . Multi-vendor availability also mitigates single-source supply risk during extended SAR campaigns .

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